Product packaging for Ferensimycin B, sodium salt(Cat. No.:CAS No. 135501-80-3)

Ferensimycin B, sodium salt

Cat. No.: B12727645
CAS No.: 135501-80-3
M. Wt: 664.8 g/mol
InChI Key: WRYFMRASCXUYAH-UMMVOMBSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ferensimycin B, sodium salt is a polyether antibiotic compound isolated from the fermentation broth of Streptomyces sp., a strain similar to Streptomyces myxogenes . It is a congener of the known antibiotic lysocellin and is provided as its sodium salt with the molecular formula C35H61NaO10 and a melting point of 143-145°C . This compound demonstrates biological activity against Gram-positive bacteria . Furthermore, it has been shown to be effective in the treatment of coccidiosis, a parasitic disease in fowl, highlighting its value in veterinary and agricultural research . As a polyether ionophore, its mechanism of action involves facilitating the transport of cations across biological membranes, disrupting ionic gradients essential for microbial survival . This compound is presented for research applications only, including microbiological studies and the development of animal health solutions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H61NaO10 B12727645 Ferensimycin B, sodium salt CAS No. 135501-80-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

135501-80-3

Molecular Formula

C35H61NaO10

Molecular Weight

664.8 g/mol

IUPAC Name

sodium;(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoate

InChI

InChI=1S/C35H62O10.Na/c1-12-25(30-19(5)16-32(11,43-30)35(42)21(7)17-33(14-3,45-35)26(36)13-2)28(38)22(8)27(37)23(9)29-18(4)15-20(6)34(41,44-29)24(10)31(39)40;/h18-27,29-30,36-37,41-42H,12-17H2,1-11H3,(H,39,40);/q;+1/p-1/t18-,19-,20+,21+,22-,23-,24+,25-,26-,27+,29-,30-,32-,33+,34+,35+;/m0./s1

InChI Key

WRYFMRASCXUYAH-UMMVOMBSSA-M

Isomeric SMILES

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(C)[C@]2([C@@H](C[C@](O2)(CC)[C@H](CC)O)C)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H](C[C@H]([C@@](O3)([C@H](C)C(=O)[O-])O)C)C)O.[Na+]

Canonical SMILES

CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(C(C)C(=O)[O-])O)C)C)O.[Na+]

Origin of Product

United States

Biological Activities and Therapeutic Potential

Antimicrobial Spectrum and Efficacy

The antimicrobial profile of Ferensimycin B, sodium salt, is characterized by its targeted efficacy, showing potent activity against certain types of bacteria while being largely ineffective against others.

This compound, exhibits significant antibacterial activity against Gram-positive bacteria. nih.govmedchemexpress.com Research has demonstrated its effectiveness against various pathogenic strains within this group. nih.gov Notably, the compound, also known as Lycocellin, has been reported to be active against multidrug-resistant strains of Staphylococcus aureus, including those resistant to streptomycin, erythromycin, chloramphenicol, and penicillin, with a minimum inhibitory concentration (MIC) of 4 μg/ml. nih.gov The activity of polyether antibiotics in general extends to other Gram-positive bacteria such as Bacillus and Streptococcus. nih.gov

Table 1: Antimicrobial Activity of this compound

Microorganism Type Target Species/Group Activity Level MIC
Gram-Positive BacteriaStaphylococcus aureus (multidrug-resistant)Active4 μg/ml nih.gov
Gram-Negative BacteriaGeneralInactive / Weak nih.govmedchemexpress.comNot Reported
FungiGeneralInactive / Weak nih.govmedchemexpress.comNot Reported

In contrast to its effect on Gram-positive organisms, Ferensimycin B is reported to be inactive against Gram-negative bacteria and fungi. nih.gov Some sources describe its activity against these microorganisms as weak. medchemexpress.com The difference in susceptibility is often attributed to the outer membrane of Gram-negative bacteria, which is thought to be impermeable to these highly hydrophobic compounds. nih.gov

Antiparasitic Efficacy

The biological activity of Ferensimycin B extends to antiparasitic effects, a characteristic shared by many polyether ionophores which are widely used in veterinary medicine. nih.govresearchgate.net

Ferensimycin B has been noted to possess weak activity against coccidia. medchemexpress.com This aligns with the well-documented anticoccidial properties of other polyether antibiotics like monensin, salinomycin (B1681400), and endusamycin, which have shown protective effects in chickens infected with various Eimeria species, the causative agents of coccidiosis. nih.gov

Ionophore-Mediated Biological Processes

The core mechanism underpinning the biological activities of this compound, is its function as an ionophore, which disrupts essential ion gradients across cellular membranes. nih.govnih.gov

This compound, is a polyether ionophore that selectively transports cations across lipid membranes. nih.govnih.gov These molecules function by binding a metal cation or a proton within their oxygen-lined internal cavity, while their lipophilic exterior allows the entire complex to move through the cell membrane. nih.govnih.gov This process is typically electroneutral, involving an exchange of cations for protons. nih.gov The sodium salt form facilitates the creation of a lipophilic complex that can traverse the membrane, thereby altering the natural ion concentration gradients and disrupting cellular homeostasis, which ultimately leads to its antimicrobial and antiparasitic effects. nih.govresearchgate.net

Influence on Biological Membrane Permeability

Ferensimycin B, also known as lysocellin (B1230745), belongs to the polyether ionophore class of compounds. ontosight.ai The fundamental mechanism of action for Ferensimycin B, like other polyether ionophores, is its ability to alter the permeability of biological membranes to metal cations. nih.gov These molecules are lipophilic and can form stable complexes with specific cations, facilitating their transport across lipid bilayer membranes, a process that would otherwise be energetically unfavorable. nih.govfrontiersin.org

The structure of Ferensimycin B is characterized by a complex framework containing both hydrophobic and hydrophilic regions, which is essential for its interaction with and insertion into biological membranes. ontosight.ai The sodium salt form of the compound typically enhances its solubility in aqueous environments, which is crucial for its study in biological systems. ontosight.ai

The primary effect of polyether ionophores is the disruption of natural ion gradients across cellular and subcellular membranes. frontiersin.org They function as mobile carriers, binding a cation (such as Na⁺ or K⁺), diffusing across the membrane, and then releasing the ion on the other side. nih.govfrontiersin.org This process is often an electroneutral exchange, where the transport of a cation in one direction is coupled with the transport of a proton (H⁺) in the opposite direction. frontiersin.org This dual action collapses both the cation gradient and the pH gradient across the membrane. frontiersin.org The disruption of these vital electrochemical gradients interferes with numerous essential cellular processes that depend on them, including nutrient transport and ATP synthesis. frontiersin.orguvigo.es

Emerging Biological Activities (General Polyether Ionophores Context)

Beyond their well-established antimicrobial and coccidiostatic applications in veterinary medicine, polyether ionophores have garnered significant interest for their potential in human medicine. nih.govnih.gov Extensive research has revealed a broad spectrum of biological activities, including effects on eukaryotic cell function, and potent antiviral and anti-cancer properties. nih.govnih.gov These emerging applications stem from their fundamental ability to disrupt ion homeostasis, a process that can be exploited to target diseased or infected cells. core.ac.uk

The influence of polyether ionophores on eukaryotic cells is a direct consequence of their ability to perturb ion gradients. asm.orgnih.gov By disrupting the carefully maintained balance of ions like Na⁺, K⁺, and H⁺, these compounds trigger a cascade of secondary effects. frontiersin.org Cells must expend significant energy, primarily in the form of ATP, to power pumps like the Na⁺/K⁺-ATPase in an attempt to restore normal ion homeostasis. frontiersin.org This increased energy demand can lead to cellular energy depletion. frontiersin.org

A significant body of research highlights the broad-spectrum antiviral activity of polyether ionophores against a variety of enveloped viruses. biorxiv.orgbiorxiv.org These compounds have demonstrated efficacy against RNA and DNA viruses, including flaviviruses (like Japanese encephalitis virus, Dengue virus, and Zika virus), influenza virus, and coronaviruses such as SARS-CoV-2. biorxiv.orgacs.orgnews-medical.net

The precise antiviral mechanism is not fully elucidated but is believed to involve interference with multiple stages of the viral replication cycle. biorxiv.orgnih.gov Evidence suggests that rather than acting on the virus directly, these ionophores may target host cell functions that are essential for viral replication. biorxiv.org Some studies indicate that aglycone polyether ionophores can inhibit viral replication without affecting the endosome acidification step necessary for the fusion of some viruses with the cell membrane. biorxiv.org The potent antiviral activity of several polyether ionophores has been documented in vitro, identifying them as promising candidates for further investigation. news-medical.netnih.gov

Table 1: Antiviral Activity of Selected Polyether Ionophores

One of the most promising emerging fields for polyether ionophores is oncology. core.ac.uk Compounds like salinomycin, monensin, and lasalocid (B1674520) have demonstrated potent activity against various cancer cells, both in vitro and in vivo. salinomycin.plnih.gov A particularly crucial discovery was the ability of salinomycin to selectively target and eliminate cancer stem cells (CSCs). core.ac.uknih.gov CSCs are a subpopulation of tumor cells thought to be responsible for tumor initiation, metastasis, and resistance to conventional therapies, making them a critical target for new cancer treatments. core.ac.uk

Furthermore, polyether ionophores have shown significant efficacy against multi-drug resistant (MDR) cancer cells. salinomycin.plnih.gov This resistance is often mediated by ABC transporters that pump chemotherapy drugs out of the cell. core.ac.uk Salinomycin has been shown to overcome this resistance, suggesting a mechanism of action that is independent of these common resistance pathways. core.ac.uk The anti-cancer effects are believed to be mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of oxidative stress within cancer cells. core.ac.uksalinomycin.pl

Table 2: Anti-Cancer Activity of Selected Polyether Ionophores

Molecular Mechanism of Action

Cation-Exchange Principles and Electroneutral Transport

The primary mechanism by which Ferensimycin B transports cations across biological membranes is through an electroneutral cation-exchange process. nih.govmdpi.com As a carboxylic ionophore, it possesses a carboxyl group (-COOH) that can release a proton (H+), resulting in a negatively charged molecule (I–COO−). nih.govmdpi.com This anionic form of Ferensimycin B can then bind a metal cation (M+), forming a neutral complex (I–COO−M+). nih.gov

The ability of polyether ionophores like Ferensimycin B to facilitate this exchange is a key feature of their biological activity. nih.govmdpi.com The transport mechanism can be summarized in the following steps:

The neutral, protonated form of Ferensimycin B (I–COOH) approaches the outer surface of a biological membrane.

It releases a proton (H+) into the extracellular environment.

The now anionic Ferensimycin B (I–COO−) binds with a cation (M+) from the extracellular fluid.

The resulting neutral complex (I–COO−M+) diffuses across the lipid bilayer.

On the inner side of the membrane, the complex dissociates, releasing the cation into the cytoplasm.

The anionic ionophore then binds a proton from the cytoplasm, returning to its neutral form (I–COOH) and completing the cycle.

Specific Molecular Interactions with Biological Membranes

The interaction of Ferensimycin B with biological membranes is fundamental to its function as an ionophore. Its molecular structure possesses both hydrophobic (lipophilic) and hydrophilic regions, which is crucial for its activity. nih.govontosight.ai The exterior of the molecule is predominantly lipophilic, composed of a hydrocarbon backbone, allowing it to readily insert into and traverse the lipid bilayer of cell membranes. nih.govnih.gov

Once within the membrane, Ferensimycin B forms a three-dimensional, pseudo-cyclic structure. nih.gov This conformation creates a hydrophilic interior cavity where the oxygen atoms are oriented inwards. nih.gov This polar cavity is perfectly sized to chelate specific cations, effectively shielding the cation's positive charge from the hydrophobic lipid environment of the membrane. nih.govnih.gov The formation of this complex is often stabilized by intramolecular hydrogen bonds, typically between the terminal carboxyl group and hydroxyl groups along the polyether chain. nih.gov This structural arrangement allows the entire ionophore-cation complex to be lipophilic on the outside, facilitating its diffusion across the membrane. nih.govnih.gov

The interaction is not merely passive diffusion. The presence of the ionophore can alter the physical properties of the lipid bilayer, including its fluidity and packing. nih.govmdpi.com These interactions can lead to localized disruptions in the membrane structure, which may further contribute to its biological effects. researchgate.net

Identification of Cellular Targets and Downstream Pathways

The primary cellular target of Ferensimycin B is the cell membrane itself, where it disrupts the electrochemical gradients of essential cations like Na+ and K+. nih.gov This fundamental action triggers a cascade of downstream events that ultimately lead to cell death.

One of the immediate consequences of the ion gradient disruption is the influx of Na+ ions, which can lead to rapid cell swelling due to osmotic pressure changes. core.ac.uk This phenomenon, termed sodium influx-induced cell swelling, has been observed as a trypanocidal mode of action for other polyether ionophores. core.ac.uk

The disturbance of ion homeostasis affects numerous cellular processes that are dependent on these gradients, including:

Nutrient transport: Many systems that transport essential nutrients into the cell are coupled to ion gradients.

pH regulation: The exchange of protons for cations can alter intracellular pH.

Mitochondrial function: Ionophores can inhibit mitochondrial substrate oxidation by disrupting the ion gradients necessary for oxidative phosphorylation. nih.gov

Mechanisms of Biological Selectivity and Specificity

The biological selectivity of Ferensimycin B, like other polyether ionophores, is determined by several factors at the molecular and cellular levels.

Ion Selectivity: The preference of Ferensimycin B for certain cations over others is a key aspect of its specificity. This selectivity is largely determined by the size and geometry of the hydrophilic cavity formed by its pseudo-cyclic structure. nih.gov An optimal fit between the cation's ionic radius and the cavity size results in more stable complex formation and more efficient transport. While specific ion selectivity data for Ferensimycin B is not extensively detailed in the provided results, polyether ionophores as a class are known to exhibit preferences. For example, the related ionophore W341C transports K+ at a greater rate than nigericin (B1684572) but transports Na+ at a lower rate than monensin. nih.gov

Cellular Selectivity: Ferensimycin B exhibits significant selectivity in its biological activity, being potent against Gram-positive bacteria while showing little to no activity against Gram-negative bacteria and fungi. nih.gov This selectivity is attributed to differences in the cell envelope structure. nih.gov The outer membrane of Gram-negative bacteria is thought to be impermeable to large, hydrophobic molecules like Ferensimycin B, effectively preventing the ionophore from reaching its target, the inner cytoplasmic membrane. nih.gov In contrast, Gram-positive bacteria lack this protective outer membrane, allowing the compound to readily access and disrupt the cell membrane.

Recent research has focused on modifying the structure of polyether ionophores to enhance their antibacterial selectivity and reduce off-target toxicity. nih.gov By creating "hybrid" polyethers, scientists aim to develop analogues with improved therapeutic profiles. nih.gov

Below is a table summarizing the known biological activity spectrum of Ferensimycin B.

Organism Type Activity Reason for Selectivity (where known)
Gram-positive bacteriaActiveLack of an outer membrane allows access to the cytoplasmic membrane. nih.gov
Gram-negative bacteriaInactiveImpermeable outer membrane prevents the compound from reaching its target. nih.gov
FungiInactive nih.gov

Biosynthesis and Metabolic Pathways

Microbial Biosynthetic Route of Ferensimycin B

The construction of the Ferensimycin B carbon skeleton is accomplished via a Type I polyketide synthase (PKS) pathway. This multienzyme complex sequentially adds and modifies simple carboxylic acid-derived extender units to build the complex polyketide chain that forms the backbone of the molecule.

The biosynthesis of polyether ionophores like Ferensimycin B relies on the incorporation of short-chain acyl-CoA precursors. While specific labeling studies for Ferensimycin B are not extensively documented, the pathways for analogous compounds such as salinomycin (B1681400) and the proposed pathway for lysocellin (B1230745) provide a clear blueprint. researchgate.netnih.gov The backbone is assembled from acetate (B1210297), propionate (B1217596), and butyrate (B1204436) units, which are supplied to the PKS machinery in the form of acetyl-CoA, propionyl-CoA, and butyryl-CoA (or their corresponding malonyl-CoA derivatives).

Based on the biosynthesis of similar polyketides, the likely precursor units for the Ferensimycin B backbone are detailed below.

Precursor UnitActivated FormAtoms Incorporated
AcetateMalonyl-CoA2 Carbon Atoms
PropionateMethylmalonyl-CoA3 Carbon Atoms
ButyrateEthylmalonyl-CoA4 Carbon Atoms

The assembly of the Ferensimycin B backbone is catalyzed by a modular Type I PKS system. Each module is responsible for one cycle of chain extension and contains multiple enzymatic domains that carry out specific reactions. The proposed biosynthetic sequence for the closely related lysocellin illustrates this process. researchgate.net

The key enzymatic domains and their functions in the PKS modules include:

Acyltransferase (AT): Selects the correct extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and loads it onto the acyl carrier protein.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the incoming extender unit.

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons.

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

Dehydratase (DH): Eliminates a water molecule to form a double bond.

Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

Following the assembly of the linear polyketide chain, a series of post-PKS modifications occur. These include crucial oxidative cyclization steps catalyzed by enzymes such as epoxidases and epoxide hydrolases, which form the characteristic cyclic ether rings of the ionophore. nih.gov The final step involves the release of the completed molecule from the PKS, often catalyzed by a thioesterase (TE) domain, which may also facilitate the final cyclization to form the macrolide structure.

In Streptomyces and other bacteria, the genes encoding the enzymes for a specific secondary metabolite are typically organized into a single, co-regulated unit known as a biosynthetic gene cluster (BGC). mdpi.comnih.govyoutube.com While the specific BGC for Ferensimycin B has not been explicitly reported, its existence is highly probable. The analysis of BGCs for other polyether ionophores, such as lysocin and salinomycin, reveals a common architecture. nih.govnih.gov

A putative Ferensimycin B BGC would be expected to contain the following key genes:

Gene TypePutative FunctionRole in Biosynthesis
PKS GenesLarge, modular polyketide synthase enzymesAssembly of the polyketide backbone
Tailoring Enzyme GenesOxidoreductases, Epoxidases, HydrolasesFormation of ether rings and other modifications
Regulatory GenesTranscriptional regulators (e.g., SARPs, LAL-family)Control the expression of the biosynthetic genes
Transport GenesABC transporters, Efflux pumpsExport of the final compound out of the cell

The identification and analysis of such clusters are typically performed using bioinformatics tools like antiSMASH, which can predict BGCs from genomic sequence data. mdpi.com

Regulation of Ferensimycin B Production

The biosynthesis of secondary metabolites like Ferensimycin B is a resource-intensive process and is therefore tightly regulated at multiple levels to coincide with specific stages of the bacterial life cycle and in response to external stimuli.

The production of polyether ionophores is known to be sensitive to the composition of the fermentation medium. Key factors include the availability and type of carbon and nitrogen sources, phosphate (B84403) concentration, and the presence of trace metals. For example, in the production of many secondary metabolites, high concentrations of rapidly metabolizable carbon sources and phosphate can repress biosynthesis, a phenomenon known as catabolite repression. The availability of specific metal ions can also be critical; for instance, the biosynthesis of ferroverdins is directly dependent on the presence of iron. nih.gov Optimizing these nutritional parameters is a common strategy to enhance the yield of antibiotics in industrial fermentation processes.

At the molecular level, the expression of the Ferensimycin B BGC is controlled by a network of regulatory proteins. This network typically includes cluster-situated regulators (CSRs), which are encoded within the BGC itself, and global regulators that respond to broader physiological signals.

In Streptomyces, a well-studied mechanism involves small-molecule signaling hormones, such as γ-butyrolactones, which can bind to receptor proteins to trigger the transcription of antibiotic biosynthetic genes. manchester.ac.uk Additionally, two-component systems and various families of transcriptional factors respond to signals like nutrient limitation, quorum sensing, and other environmental stresses to activate or repress secondary metabolism. This intricate regulatory web ensures that the production of Ferensimycin B is initiated at the appropriate time, typically during the stationary phase of growth when cell density is high and nutrient competition is intense.

Synthetic and Semisynthetic Approaches

Strategic Considerations in Total Synthesis of Polyether Ionophores

The total synthesis of polyether ionophores like Ferensimycin B is a monumental undertaking that has spurred the development of novel synthetic methods and strategies. nih.govnih.gov Key strategic considerations revolve around the controlled construction of the polyether backbone, the installation of numerous stereocenters, and the formation of the characteristic cyclic ether systems.

A common retrosynthetic approach involves dissecting the molecule into smaller, more manageable fragments. researchgate.net These fragments, often corresponding to the different polyether rings and the linking acyclic chains, are synthesized independently and then coupled together in a convergent manner. This strategy allows for the development of efficient routes to each fragment and facilitates the synthesis of analogs by substituting modified fragments.

The formation of the tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings is a critical step. Strategies for their synthesis often rely on stereoselective cyclization reactions of acyclic precursors. These precursors are carefully designed with appropriately placed hydroxyl groups and leaving groups to ensure the desired ring size and stereochemistry. Oxidative cyclization of diols and intramolecular Williamson ether synthesis are among the common methods employed.

Given the high density of stereocenters, controlling the stereochemistry throughout the synthesis is paramount. researchgate.net Chemists utilize a variety of techniques, including substrate-controlled and reagent-controlled reactions, to establish the correct relative and absolute stereochemistry of each chiral center.

Key strategic elements in the total synthesis of polyether ionophores are summarized in the table below:

StrategyDescriptionKey Methodologies
Convergent Synthesis The molecule is disconnected into several key fragments that are synthesized separately and then joined together.Fragment coupling reactions (e.g., Wittig, Suzuki, Nozaki-Hiyama-Kishi).
Iterative Assembly A linear approach where the polyether chain is built up sequentially, adding one ether unit at a time.Sharpless asymmetric epoxidation, iterative epoxidation and cyclization.
Biomimetic Synthesis Mimicking the proposed biosynthetic pathway, often involving a polyepoxide cascade cyclization.Enzyme-catalyzed reactions, acid-catalyzed cyclization of polyepoxides.

Semisynthetic Modifications for Analog Generation

While total synthesis provides access to the natural product and its analogs, semisynthesis offers a more direct route to novel derivatives by chemically modifying the parent natural product. nih.gov This approach leverages the readily available natural product as a starting material, allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological properties.

The structure of Ferensimycin B and other polyether ionophores presents several functional groups that are amenable to chemical modification. The carboxylic acid terminus is a primary site for derivatization, allowing for the formation of esters, amides, and other carboxylate derivatives. The hydroxyl groups along the polyether backbone also serve as handles for modification, enabling the introduction of various functional groups through esterification, etherification, or oxidation.

Selective modification of one hydroxyl group in the presence of others requires the use of protecting groups or reagents that can differentiate between the various hydroxyl environments. The lipophilic exterior of the molecule can also be modified to alter its solubility and membrane-transport properties.

Chemical modifications can have a profound impact on the properties of polyether ionophores. nih.govacs.org Altering the carboxylic acid group can affect the ionophore's ability to bind and transport cations, as this group is crucial for the ion-complexation and release cycle. nih.gov Modifications to the hydroxyl groups can influence the conformation of the ionophore and its hydrogen-bonding network, which in turn can affect its ion selectivity and transport efficiency.

Examples of the impact of chemical modifications on ionophore properties are outlined below:

Modification SiteType of ModificationPotential Impact on Properties
Carboxylic AcidEsterification, AmidationAltered ion binding and release kinetics, modified prodrug characteristics.
Hydroxyl GroupsAcylation, AlkylationChanges in ion selectivity, modified solubility and membrane interactions.
Alkyl BackboneHalogenation, Introduction of unsaturationAltered lipophilicity, potential for new biological targets.

Fragment-Based Synthesis and Hybrid Polyether Design

Fragment-based approaches are not only valuable in total synthesis but also in the design of novel polyether ionophores. nih.govnih.gov By combining fragments from different natural products or by integrating synthetic building blocks with natural product-derived fragments, chemists can create hybrid ionophores with unique properties. nih.gov

Stereochemical Control and Asymmetric Synthesis Methodologies

The absolute and relative stereochemistry of polyether ionophores is critical for their biological activity. nih.gov Therefore, stereochemical control is a central theme in their synthesis. mit.edu Asymmetric synthesis methodologies are extensively used to establish the numerous stereocenters with high fidelity.

Chiral pool synthesis, where enantiomerically pure starting materials from nature are used, is a common strategy. Asymmetric catalysis, employing chiral catalysts to induce enantioselectivity in reactions, has also become an indispensable tool. nih.gov Methods such as Sharpless asymmetric epoxidation and dihydroxylation, and Evans' asymmetric aldol (B89426) reactions are frequently employed to set key stereocenters in the synthesis of polyether ionophores.

The development of stereocontrolled synthesis has been greatly influenced by the challenges posed by these complex natural products, leading to the creation of new reagents and reactions that are now widely used in organic synthesis.

Structure Activity Relationship Sar Studies

Correlation between Structural Motifs and Antimicrobial Efficacy

The antimicrobial activity of Ferensimycin B, primarily directed against Gram-positive bacteria, is contingent upon a collection of crucial structural motifs working in concert. nih.gov The lipophilic character of the molecule, conferred by its long carbon backbone and multiple methyl groups, allows for its insertion into the lipid bilayer of bacterial cell membranes. The polyether nature of the backbone, with its numerous ether linkages, provides the flexibility required for the molecule to adopt its biologically active conformation.

The antimicrobial efficacy of Ferensimycin B is directly proportional to its ability to disrupt the physiological ion gradients across the bacterial cell membrane. By transporting cations into the cell, it causes an influx of water, leading to swelling and eventual lysis of the bacterium. nih.gov The efficiency of this process is a function of how well the structural motifs of Ferensimycin B facilitate the cycle of cation binding, membrane translocation, and cation release.

Key Structural Motifs and Their Contribution to Antimicrobial Efficacy:

Structural MotifRole in Antimicrobial Efficacy
Polyether BackboneProvides flexibility for conformational changes required for ion binding and transport.
Tetrahydrofuran (B95107)/Tetrahydropyran (B127337) RingsForm the three-dimensional cavity for cation complexation.
Alkyl Groups (Lipophilic Exterior)Facilitate insertion into and interaction with the bacterial cell membrane.
Carboxylic Acid GroupEssential for the electroneutral transport mechanism and head-to-tail hydrogen bonding.
Hydroxyl GroupsParticipate in coordinating the complexed cation and stabilizing the pseudocyclic structure.

Influence of Macrocyclic Architecture on Cation Binding and Transport

While not a true macrocycle, Ferensimycin B forms a pseudocyclic or "macrocyclic-like" conformation upon cation binding. nih.gov This architecture is stabilized by a "head-to-tail" hydrogen bond between the deprotonated carboxyl group at one end of the molecule and a hydroxyl group at the other. This cyclization is crucial for creating a pre-organized cavity that selectively binds cations. nih.gov

The interior of this pseudocyclic structure is lined with the oxygen atoms of the ether linkages and hydroxyl groups, creating a polar, hydrophilic environment that is highly attractive to cations like Na⁺. nih.gov Conversely, the exterior of the complex is rich in alkyl groups, rendering it lipophilic and facilitating its diffusion across the nonpolar interior of the cell membrane. nih.gov

The size and shape of the binding cavity, dictated by the specific arrangement of the ether rings and the length of the polyether backbone, are primary determinants of cation selectivity. nih.gov Polyether ionophores, in general, exhibit selectivity based on the fit of the cation within this cavity. The architecture of Ferensimycin B is well-suited for the complexation of monovalent cations such as sodium.

The process of cation transport is an electroneutral exchange mechanism. The deprotonated carboxyl group of Ferensimycin B binds a cation from the external environment, forming a neutral complex. This complex then diffuses across the cell membrane. On the inner side of the membrane, the cation is released, and the ionophore picks up a proton, becoming neutral again. It then diffuses back to the outer surface to repeat the cycle. This continuous transport disrupts the vital Na⁺/K⁺ gradient within the bacterial cell. nih.gov

Role of Specific Functional Groups in Biological Selectivity

The biological selectivity of Ferensimycin B is governed by the precise nature and spatial arrangement of its functional groups. The terminal carboxylic acid group is arguably the most critical functional group. Its ability to deprotonate at physiological pH is fundamental to the formation of the head-to-tail hydrogen bond that stabilizes the active pseudocyclic conformation. nih.gov Furthermore, the carboxylate anion is directly involved in the electrostatic interaction with the bound cation and is essential for the electroneutral transport mechanism. nih.gov

The multiple hydroxyl groups distributed along the polyether backbone play a multifaceted role. They are integral to the coordination of the complexed cation, with their oxygen atoms acting as ligands that hold the cation within the binding cavity. nih.gov These hydroxyl groups also contribute to the network of intramolecular hydrogen bonds that stabilize the three-dimensional structure of the ion-complex.

Contribution of Key Functional Groups to Biological Activity:

Functional GroupSpecific Role in Biological Selectivity and Activity
Carboxylic Acid (-COOH)- Enables head-to-tail hydrogen bonding for pseudocycle formation. - Participates in cation binding and the electroneutral transport mechanism.
Hydroxyl (-OH)- Act as ligands for coordinating the bound cation. - Stabilize the active conformation through intramolecular hydrogen bonds.
Ether Linkages (-O-)- Provide the oxygen-rich interior for cation complexation. - Contribute to the flexibility of the molecular backbone.
Methyl Groups (-CH₃)- Enhance the lipophilicity for membrane interaction. - Influence the conformation of the polyether backbone.

Comparative SAR with Related Polyether Ionophores

Ferensimycin B is a close structural congener of Lysocellin (B1230745). nih.gov A comparative analysis of their structures provides valuable insights into the structure-activity relationships within this subclass of polyether ionophores. Ferensimycin B is essentially a methylated derivative of Ferensimycin A, which is very similar to Lysocellin. nih.govnih.gov

The primary structural difference between Ferensimycin B and its close relatives often lies in the degree and position of methylation or other minor substitutions on the carbon backbone. These seemingly small modifications can have a discernible impact on the biological activity. For instance, the addition of a methyl group, as is the case for Ferensimycin B relative to Ferensimycin A, can subtly alter the lipophilicity of the molecule. nih.gov An increase in lipophilicity can enhance the interaction with the bacterial membrane, potentially leading to increased antimicrobial potency.

Furthermore, such modifications can influence the conformational flexibility of the polyether chain. This, in turn, can affect the stability of the cation complex and the kinetics of ion transport. Even minor changes to the stereochemistry or substitution pattern of the tetrahydrofuran and tetrahydropyran rings can modulate the size and shape of the binding cavity, thereby altering the cation selectivity and affinity.

While specific comparative studies on the antimicrobial efficacy of Ferensimycin B versus Lysocellin are not extensively detailed in the literature, the general principles of polyether ionophore SAR suggest that the increased methylation in Ferensimycin B could lead to enhanced antimicrobial activity due to improved membrane partitioning. However, without direct experimental data, this remains an informed inference based on the established roles of lipophilicity in this class of antibiotics.

Structural Comparison of Related Polyether Ionophores:

CompoundKey Structural FeaturesInferred Impact on Activity
Ferensimycin B C₃₅ polyether backbone with specific methylation pattern. nih.govPotentially enhanced lipophilicity and membrane interaction compared to less methylated analogues.
Ferensimycin A C₃₄ polyether backbone, a close analogue of Lysocellin. nih.govHigh antimicrobial activity, serving as a baseline for comparison with Ferensimycin B.
Lysocellin Structurally very similar to Ferensimycin A, with a well-established activity against Gram-positive bacteria. nih.govnih.govProvides a foundational understanding of the SAR for this structural class.

Analytical and Characterization Techniques in Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques have been fundamental in determining the intricate structure of Ferensimycin B, sodium salt. By analyzing the interaction of the molecule with electromagnetic radiation, researchers have been able to piece together its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of this compound. Both ¹H and ¹³C NMR spectroscopies have been utilized to provide a detailed picture of the connectivity and chemical environment of the atoms within the molecule.

In ¹H NMR studies, the chemical shifts, coupling constants, and signal multiplicities of the proton nuclei would provide extensive information about the proton framework of the molecule. For a molecule with the complexity of Ferensimycin B, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would be employed to establish proton-proton connectivities within individual spin systems. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be crucial in determining the through-space proximity of protons, which is essential for defining the relative stereochemistry of the numerous chiral centers in the molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon signals indicate the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary, carbonyl). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups. Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for linking the proton and carbon frameworks. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations (typically 2-3 bonds), allowing for the assembly of the complete molecular structure.

Table 1: Hypothetical ¹³C and ¹H NMR Data for Key Functional Groups in this compound

Functional GroupExpected ¹³C Chemical Shift (ppm)Expected ¹H Chemical Shift (ppm)
Carboxylate (COO⁻Na⁺)170 - 185-
Ketone (C=O)200 - 220-
Hemiketal Carbons90 - 1103.5 - 5.5
Carbons bonded to Oxygen60 - 903.0 - 4.5
Aliphatic Carbons10 - 500.8 - 2.5
Methyl Groups10 - 250.8 - 1.5

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) has been instrumental in determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of this compound has been established as C₃₅H₆₁O₁₀Na nih.gov.

High-resolution mass spectrometry (HRMS) would provide a precise mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. Techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are well-suited for the analysis of such polar, high molecular weight compounds. The observation of a prominent [M+Na]⁺ ion in positive ion mode ESI-MS is characteristic of sodium salts of organic molecules.

Tandem mass spectrometry (MS/MS) experiments would be employed to induce fragmentation of the molecular ion. The analysis of the resulting fragment ions provides valuable information about the structural components of the molecule. The fragmentation pattern would be expected to show characteristic losses of water, alkyl chains, and cleavage of the ether linkages, aiding in the confirmation of the proposed structure.

Table 2: Key Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₃₅H₆₁O₁₀Na
Molecular Weight664.8 g/mol
Monoisotopic Mass664.4139 g/mol
Key Expected Ion[M+Na]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the analysis of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional moieties.

A broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups. The presence of a strong absorption band around 1710 cm⁻¹ would confirm the existence of a ketone carbonyl group. A strong band in the region of 1600-1550 cm⁻¹ and another in the 1450-1360 cm⁻¹ region would be characteristic of the asymmetric and symmetric stretching vibrations of the carboxylate group, respectively. The C-O stretching vibrations of the numerous ether and hydroxyl groups would give rise to a series of strong bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹. Finally, the C-H stretching vibrations of the aliphatic parts of the molecule would be observed in the 3000-2850 cm⁻¹ region.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
Hydroxyl (O-H stretch)3500 - 3200 (broad)
Aliphatic C-H stretch3000 - 2850
Ketone (C=O stretch)~1710
Carboxylate (COO⁻ asymm. stretch)1600 - 1550
Carboxylate (COO⁻ symm. stretch)1450 - 1360
C-O stretch (ethers, alcohols)1200 - 1000

Crystallographic Analysis

While spectroscopic methods provide detailed information about the structure in solution, crystallographic analysis offers a definitive view of the molecule's three-dimensional arrangement in the solid state.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the absolute three-dimensional structure of a crystalline compound. For this compound, obtaining suitable single crystals would be the first and often most challenging step. If successful, the diffraction pattern of X-rays passing through the crystal would be analyzed to generate an electron density map of the molecule.

This map would reveal the precise spatial coordinates of each atom (excluding hydrogens, which are typically difficult to locate with X-ray diffraction). This information would confirm the connectivity of the atoms, the bond lengths and angles, and the stereochemistry of all chiral centers. Furthermore, the crystallographic data would provide insight into the conformation of the molecule in the solid state and the coordination of the sodium ion with the oxygen atoms of the polyether backbone. The crystal packing would also be revealed, showing the intermolecular interactions within the crystal lattice.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the isolation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a key technique for both the purification and the purity assessment of this compound. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18-modified silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), would be the method of choice.

For purification, preparative HPLC would be employed to isolate Ferensimycin B from fermentation broths or synthetic reaction mixtures. For purity assessment, analytical HPLC would be used. A pure sample of this compound should ideally show a single, sharp peak in the chromatogram under various mobile phase conditions. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions.

The purity of the sample can be quantified by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% is often required for biological studies. The use of a diode-array detector (DAD) or a mass spectrometer as the detector in an LC-MS system would provide additional information and confidence in the peak identity and purity.

Table 4: General Parameters for HPLC Analysis of this compound

ParameterTypical Conditions
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of water and acetonitrile/methanol (B129727)
Flow Rate1.0 mL/min
DetectionUV (e.g., at 210 nm) or Mass Spectrometry
Injection Volume10 - 20 µL

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and analytical assessment of this compound from fermentation broths and for monitoring its purity throughout chemical modification processes. Due to the structural similarities among polyether antibiotics, which are often produced as a mixture of related congeners, robust HPLC methods are required to achieve adequate separation.

Typically, reversed-phase HPLC is employed for the analysis of Ferensimycin B and other polyether antibiotics. A C18 stationary phase is commonly utilized, providing a nonpolar environment for the separation of these relatively hydrophobic molecules. The mobile phase often consists of a mixture of methanol and an aqueous buffer, such as an acetic acid solution, with gradient elution being used to optimize the separation of different components in a mixture.

For quantitative analysis, detection can be challenging as many polyether antibiotics lack a strong chromophore for UV-Vis detection. To overcome this, post-column derivatization is a frequently used strategy. This involves reacting the eluting compounds with a reagent that produces a colored or fluorescent product, which can then be readily detected. A common derivatizing agent is vanillin (B372448) in the presence of sulfuric acid, which reacts with the polyether backbone to form a chromophore detectable at a specific wavelength, often around 520 nm.

Table 1: Illustrative HPLC Method Parameters for the Analysis of Polyether Antibiotics

ParameterCondition
Column C18, 4.6 x 250 mm
Mobile Phase 90% Methanol, 10% of 5% Acetic Acid in water
Flow Rate 0.7 mL/min
Temperature 40 °C
Injection Volume 20 µL
Post-Column Reagent Vanillin in Sulfuric Acid/Methanol
Detection UV-Vis at 520 nm

Note: This table represents a typical method for polyether antibiotic analysis and may require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. However, its direct application to the analysis of large, non-volatile molecules like this compound is limited. The high molecular weight and low volatility of polyether antibiotics prevent them from being readily analyzed by GC without prior chemical modification.

Derivatization is a necessary step to increase the volatility of these compounds for GC-MS analysis. This typically involves converting polar functional groups, such as hydroxyl and carboxyl groups, into less polar and more volatile ethers or esters. While this technique is feasible, it adds complexity to the sample preparation process and may introduce artifacts.

For the study of Ferensimycin B, GC-MS may be more aptly applied to the analysis of its degradation products or to profile metabolic changes in organisms exposed to the antibiotic. For instance, analyzing the metabolic fingerprint of a bacterial culture before and after treatment with Ferensimycin B could reveal insights into its mechanism of action. In such an approach, smaller, more volatile metabolites would be amenable to GC-MS analysis.

Table 2: Potential Applications of GC-MS in Ferensimycin B Research

Application AreaDescription
Degradation Studies Identification of smaller, more volatile breakdown products of Ferensimycin B under various conditions (e.g., heat, pH changes).
Metabolite Profiling Analysis of changes in the metabolic profile of microorganisms or cell cultures upon exposure to Ferensimycin B.
Structural Analysis In conjunction with chemical degradation, GC-MS can be used to identify smaller structural fragments of the Ferensimycin B molecule.

Note: The application of GC-MS to Ferensimycin B itself requires derivatization, and the technique is more commonly used for indirect analysis of related metabolites.

In Vitro Ionophore Activity Assays

The defining characteristic of Ferensimycin B is its function as an ionophore, a molecule that can transport ions across lipid membranes. A variety of in vitro assays are employed to characterize this activity, with a focus on cation selectivity and the mechanism of transport.

Membrane Transport Assays for Cation Selectivity

To investigate the ionophoretic properties of Ferensimycin B, artificial membrane systems, such as liposomes, are commonly used. These lipid vesicles can be loaded with a specific cation, and the ability of the ionophore to transport these ions out of the liposome (B1194612), down a concentration gradient, can be monitored.

The selectivity of Ferensimycin B for different cations (e.g., Na+, K+, Ca2+, Mg2+) can be determined by conducting these transport assays with liposomes loaded with various ions. The rate of ion efflux in the presence of the ionophore is a measure of its transport efficiency for that particular cation. The mechanism of transport, whether it is an electroneutral exchange (e.g., M+/H+ antiport) or an electrogenic process, can also be investigated by manipulating the ion gradients and membrane potential across the liposomal membrane.

Table 3: Hypothetical Cation Selectivity Profile for Ferensimycin B

CationRelative Transport Rate (%)
Na⁺100
K⁺85
Li⁺40
Rb⁺70
Cs⁺55
Ca²⁺15
Mg²⁺10

Note: This data is illustrative and represents a plausible selectivity profile for a sodium-selective ionophore like Ferensimycin B, based on the known properties of related compounds.

Fluorescence-Based Probes for Ionophore Function

Fluorescence-based assays offer a sensitive and real-time method for studying ionophore function. These assays often utilize fluorescent dyes whose emission properties are sensitive to the concentration of specific ions or to changes in the membrane environment.

One common approach is to encapsulate a fluorescent ion indicator within liposomes. For instance, a dye that is quenched by a particular cation can be loaded into the vesicles. The addition of an ionophore like Ferensimycin B that transports this quenching ion into the liposome will result in a decrease in fluorescence intensity over time. The rate of quenching is directly proportional to the rate of ion transport.

Another strategy involves the use of membrane potential-sensitive dyes, such as DiSC3(5). These dyes accumulate in polarized membranes, and their fluorescence is quenched. If an ionophore facilitates an electrogenic transport process that dissipates the membrane potential, the dye will be released from the membrane, leading to an increase in fluorescence. This allows for the investigation of the electrical nature of the ion transport mediated by Ferensimycin B.

Table 4: Examples of Fluorescence-Based Probes for Ionophore Studies

ProbePrinciple of ActionInformation Gained
Calcein Encapsulated in liposomes; its fluorescence is quenched by certain divalent cations (e.g., Cu²⁺, Co²⁺).Real-time monitoring of divalent cation influx.
DiSC₃(5) Accumulates in polarized membranes, leading to self-quenching. Depolarization causes dye release and increased fluorescence.Assessment of changes in membrane potential.
ANS/TNS 1-anilino-8-naphthalene sulfonate and 2-p-toluidinyl-6-naphthalene sulfonate show enhanced fluorescence upon binding to ionophore-cation complexes.Detection of ionophore-cation complex formation in aqueous media.

Note: The selection of the fluorescent probe depends on the specific aspect of ionophore function being investigated.

Comparative Studies and Future Research Directions

Comparison with Other Natural Product Polyether Antibiotics

Ferensimycin B, sodium salt, belongs to the class of polyether antibiotics, a group of naturally occurring compounds produced by various species of Streptomyces bacteria. nih.govnih.gov These molecules are characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes.

Polyether antibiotics, including Ferensimycin B, share a common structural framework consisting of a long carbon backbone with multiple heterocyclic ether rings. nih.govnih.gov This architecture results in a molecule with a lipophilic exterior and a hydrophilic interior, which is crucial for their ion-carrying function. nih.gov Ferensimycin B is structurally similar to other polyether antibiotics such as lysocellin (B1230745). nih.gov

While sharing a general structure, individual polyether antibiotics exhibit significant diversity in the number and arrangement of their ether rings, the length of their carbon skeletons, and the nature of their substituent groups. nih.gov For instance, septamycin (B610790) possesses a thirty-carbon backbone and seven heterocyclic rings. colab.ws These structural variations are responsible for the differences in their physical, chemical, and biological properties, including their selectivity for different cations.

Ferensimycin B demonstrates activity against Gram-positive bacteria but is inactive against Gram-negative bacteria and fungi. nih.gov This spectrum of activity is a common characteristic of polyether antibiotics and is attributed to the structural differences in the cell envelopes of these microorganisms. nih.gov The outer membrane of Gram-negative bacteria is generally impermeable to these hydrophobic compounds. nih.gov

The biological potency of Ferensimycin B and other polyether antibiotics can vary. For example, Ferensimycin B is effective in the treatment of coccidiosis in fowl, a parasitic disease caused by Eimeria species. nih.govnih.gov Other polyether antibiotics like mutalomycin also exhibit anticoccidial activity in chickens. nih.gov The comparative potency against different bacterial strains and parasites is a subject of ongoing research and is influenced by the unique structural features of each compound. nih.gov Notably, some polyether antibiotics have shown activity against multidrug-resistant (MDR) strains of bacteria. nih.gov

Table 1: Comparative Activity of Selected Polyether Antibiotics

AntibioticProducing OrganismPrimary Activity
Ferensimycin BStreptomyces sp. No. 5057Gram-positive bacteria, Coccidiosis
LysocellinStreptomyces sp.Gram-positive bacteria
MutalomycinStreptomyces sp.Gram-positive bacteria, Coccidiosis
SeptamycinStreptomyces hygroscopicusGram-positive bacteria, Coccidiosis

Mechanistic Comparisons with Other Ionophores

The primary mechanism of action of Ferensimycin B and other polyether antibiotics is the disruption of ion gradients across cellular membranes. nih.gov They function as ionophores, which are molecules that facilitate the transport of ions across lipid membranes. There are two main classes of ionophores: mobile carriers and channel formers.

Polyether antibiotics like Ferensimycin B are classified as mobile carriers. They bind to a specific cation, diffuse across the membrane, and then release the ion on the other side. This process disrupts the electrochemical gradients that are essential for vital cellular functions such as ATP synthesis and nutrient transport. In contrast, channel-forming ionophores, such as gramicidin, insert themselves into the membrane to create a pore or channel through which ions can pass.

Potential for Rational Design and Targeted Drug Development

The unique structures and biological activities of polyether antibiotics make them interesting candidates for further development.

The complex structure of Ferensimycin B presents opportunities for the rational design of new analogs with improved therapeutic properties. By modifying the chemical structure of the parent molecule, it may be possible to enhance its specificity for certain pathogens or to improve its pharmacological profile. This approach has been explored for other complex natural products, where biosynthetic and synthetic chemistry methods are used to create novel derivatives. oregonstate.edusigmaaldrich.comresearchgate.net For polyether antibiotics, limited medicinal chemistry and drug optimization studies have been reported, leaving significant opportunities for future research. nih.gov

While polyether ionophores have been used extensively in veterinary medicine, resistance remains a concern. frontiersin.org Bacteria can develop resistance to antibiotics through various mechanisms, including preventing the antibiotic from reaching its target, modifying the target, or actively pumping the antibiotic out of the cell. reactgroup.org

For polyether ionophores, potential resistance mechanisms could involve alterations in the bacterial cell membrane that reduce permeability or the upregulation of efflux pumps that expel the antibiotic. frontiersin.orgreactgroup.org Strategies to overcome resistance could include the development of new Ferensimycin B analogs that are less susceptible to these mechanisms. Another approach could be the use of combination therapies, where Ferensimycin B is administered with another agent that inhibits the resistance mechanism, such as an efflux pump inhibitor. Interestingly, there is currently no evidence of cross-resistance between polyether ionophores and other classes of antibiotics. asm.org

Applications in Agronomy and Veterinary Medicine Research

The research into the applications of this compound has primarily been concentrated in the field of veterinary medicine, with its potential in agronomy remaining largely theoretical and unexplored.

In veterinary medicine, this compound, has been identified as an effective agent for the treatment of coccidiosis in fowl. nih.gov Coccidiosis, a parasitic disease of the intestinal tract, is a significant concern in the poultry industry, causing substantial economic losses. nih.gov this compound, belongs to the class of polyether ionophore antibiotics, which are known to be effective against coccidial infections. nih.govmsdvetmanual.com The mechanism of action of these ionophores involves the disruption of the ion concentration gradients across the cellular membranes of the parasitic protozoa, leading to their demise. msdvetmanual.commdpi.com

Beyond poultry, research into the broader class of polyether ionophores, to which this compound belongs, has demonstrated their utility in ruminant nutrition. For instance, the closely related compound Lysocellin has been shown to alter ruminal fermentation in cattle. oup.comnih.gov This modification of the microbial ecosystem in the rumen can lead to improved feed efficiency. msdvetmanual.comoup.com Specifically, ionophores like Lysocellin can increase the molar proportion of propionate (B1217596) and decrease the production of acetate (B1210297) and methane, which represents a more efficient use of dietary energy by the animal. oup.com While specific studies on this compound in ruminants are not widely available, its classification as a polyether ionophore suggests a similar potential to modulate rumen fermentation and improve growth and feed efficiency. msdvetmanual.com

The application of this compound in agronomy is an area that warrants future investigation. While direct studies on its efficacy against plant pathogens are lacking in the available scientific literature, the known antimicrobial properties of polyether ionophores suggest a potential for such applications. Polyether ionophores exhibit activity against Gram-positive bacteria, and some have shown antifungal properties. nih.govnih.gov Theoretically, these properties could be harnessed for the control of certain plant diseases caused by susceptible bacteria and fungi. However, extensive research would be required to determine the spectrum of activity against phytopathogens, as well as the phytotoxicity and environmental fate of this compound, before it could be considered for agricultural use.

Exploration of Undiscovered Bioactivities and Mechanistic Insights

The primary mechanism of action of this compound, like other polyether ionophores, is its ability to transport ions across biological membranes. msdvetmanual.comnih.gov These molecules form lipid-soluble complexes with cations, facilitating their movement across lipid bilayers and thereby disrupting the crucial ion gradients necessary for cellular function. msdvetmanual.com This ionophoric activity is the basis for its anticoccidial and antibacterial effects. mdpi.com Future mechanistic studies could focus on the specific ion selectivity of this compound, to better understand its biological activity profile. The selectivity for different cations (e.g., Na+, K+, Ca2+) can significantly influence the therapeutic and toxicological properties of an ionophore. mdpi.com

Beyond its established antimicrobial and anticoccidial activities, the exploration of novel bioactivities for polyether ionophores is an active area of research, opening avenues for future investigation into this compound.

Anticancer Activity: A significant and promising area of research for polyether ionophores is their potential as anticancer agents. nih.govnih.govsalinomycin.plmdpi.comproquest.com Compounds such as Salinomycin (B1681400) have demonstrated potent activity against various cancer cell lines, including multidrug-resistant cells and cancer stem cells. nih.govsalinomycin.pl The proposed mechanisms for their anticancer effects are multifaceted and include the induction of apoptosis and the disruption of signaling pathways critical for cancer cell proliferation and survival. salinomycin.pl Given the structural similarities within the polyether ionophore class, it is plausible that this compound, could also exhibit anticancer properties, a hypothesis that warrants dedicated investigation.

Immunomodulatory Effects: There is growing evidence that ionophores can modulate the immune system. nih.govnih.govuq.edu.auresearchgate.net They can influence various immune cells and processes, which could have therapeutic implications for a range of diseases. nih.gov The ability to alter intracellular ion concentrations can impact signaling pathways that are central to immune responses. nih.gov Research into the potential immunomodulatory effects of this compound, could uncover novel applications in treating inflammatory and autoimmune conditions.

The following table summarizes the research findings on the applications and potential bioactivities of this compound, and related polyether ionophores.

Area of Research Specific Application/Bioactivity Key Findings Relevant Compounds
Veterinary Medicine Coccidiosis in poultryEffective in the treatment of coccidial infections. nih.govThis compound
Ruminant nutritionAlters ruminal fermentation to improve feed efficiency by increasing propionate production. oup.comLysocellin, Monensin
Agronomy (Potential) Plant disease controlThe broad-spectrum antimicrobial activity of polyether ionophores suggests a potential, yet unproven, application against phytopathogens.Polyether Ionophores (general)
Undiscovered Bioactivities AnticancerPotent activity against various cancer cells, including cancer stem cells, through mechanisms like apoptosis induction. nih.govsalinomycin.plproquest.comSalinomycin, Monensin, Lasalocid (B1674520)
ImmunomodulationCan regulate host-immune responses, suggesting potential therapeutic uses in various diseases. nih.govnih.govuq.edu.auresearchgate.netIonophores (general)

Q & A

Q. What experimental methodologies are recommended for synthesizing Ferensimycin B sodium salt, and how should its purity be validated?

Synthesis of sodium salts typically involves neutralization reactions (e.g., reacting the parent acid with sodium hydroxide) or precipitation from aqueous solutions . For Ferensimycin B sodium salt, validate purity using:

  • X-ray diffraction (XRD) to confirm crystalline structure .
  • High-performance liquid chromatography (HPLC) to assess chemical homogeneity .
  • Mass spectrometry (MS) for molecular weight verification .
  • Elemental analysis to quantify sodium content .

Q. How can researchers assess the solubility and stability of Ferensimycin B sodium salt in aqueous and non-aqueous solvents?

  • Solubility testing : Perform titrations in varying pH buffers (e.g., phosphate-buffered saline) and solvents (e.g., DMSO, ethanol) at controlled temperatures .
  • Stability assays : Use accelerated degradation studies under stress conditions (heat, light, humidity) with HPLC or UV-Vis spectroscopy to monitor degradation products .
  • Dynamic light scattering (DLS) to detect aggregation in aqueous solutions .

Q. What analytical techniques are critical for quantifying Ferensimycin B sodium salt in complex biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity in plasma/tissue samples .
  • Nuclear magnetic resonance (NMR) to distinguish sodium salt forms from free acid variants .
  • Ion-selective electrodes for real-time sodium ion tracking in dissolution studies .

Advanced Research Questions

Q. How can researchers design experiments to elucidate Ferensimycin B sodium salt’s mechanism of action against bacterial targets?

  • Target engagement assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to ribosomal subunits or membrane proteins .
  • Transcriptomic profiling : Compare gene expression in treated vs. untreated bacteria to identify pathways affected (e.g., RNA-seq) .
  • Cryo-electron microscopy (cryo-EM) to visualize structural interactions between the compound and bacterial ribosomes .

Q. What strategies mitigate batch-to-batch variability in Ferensimycin B sodium salt during bioactivity studies?

  • Enhanced quality control : Request peptide content analysis, residual solvent testing, and endotoxin screening for each batch .
  • Standardized bioassays : Include internal controls (e.g., reference antibiotics) and replicate experiments across batches .
  • Stability-indicating assays : Pre-screen batches under storage conditions relevant to the study (e.g., -80°C vs. lyophilized forms) .

Q. How should contradictory data on Ferensimycin B sodium salt’s efficacy in different bacterial strains be analyzed?

  • Strain-specific factors : Assess genetic differences (e.g., efflux pump expression, membrane permeability) via whole-genome sequencing .
  • Pharmacodynamic modeling : Correlate minimum inhibitory concentration (MIC) with bacterial growth kinetics under varying pH/osmolarity .
  • Meta-analysis : Compare results across studies while controlling for variables like inoculum size and culture media .

Q. What experimental designs are optimal for studying resistance mechanisms against Ferensimycin B sodium salt?

  • Serial passage assays : Expose bacteria to sub-inhibitory concentrations over generations to induce resistance, followed by genomic analysis .
  • CRISPR-Cas9 knockout libraries : Identify genes conferring resistance by screening mutant strains .
  • Synergy studies : Test combination therapies with β-lactamase inhibitors or membrane disruptors to delay resistance .

Methodological Considerations for Data Interpretation

  • Confounding variables : Control for sodium ion interference in assays by comparing results with non-sodium salt forms (e.g., potassium salt) .
  • Reproducibility : Use blinded sample preparation and automated liquid handling systems to minimize human error .
  • Statistical rigor : Apply multivariate analysis to disentangle compound-specific effects from solvent/vehicle artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.